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4-Methyl-3-propoxybenzoic acid Documentation Hub

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  • Product: 4-Methyl-3-propoxybenzoic acid
  • CAS: 1249339-96-5

Core Science & Biosynthesis

Foundational

Biological Activity & Therapeutic Potential of 3-Alkoxy-4-Methylbenzoic Acid Derivatives

[1][2] Executive Summary 3-Alkoxy-4-methylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for blockbuster respiratory drugs (e.g., Zafirlukast) and emerg...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Alkoxy-4-methylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for blockbuster respiratory drugs (e.g., Zafirlukast) and emerging candidates for metabolic syndrome.[1][2] This technical guide synthesizes the pharmacological profile of this chemical class, focusing on its dual role as a bioactive core in antimicrobial/anti-inflammatory agents and a synthetic building block for leukotriene receptor antagonists. By modulating the alkoxy chain length at the C3 position, researchers can fine-tune lipophilicity (LogP) and steric occupancy, unlocking therapeutic potential across PPAR modulation and bacterial membrane disruption.[2]

Chemical Foundation & Scaffold Analysis

The core structure consists of a benzoic acid moiety substituted with a methyl group at the para (4) position and an alkoxy group at the meta (3) position. This specific substitution pattern creates a unique "push-pull" electronic environment:

  • C4-Methyl: A weak electron-donating group (EDG) that provides a hydrophobic anchor.[1]

  • C3-Alkoxy: A strong EDG (via resonance) that increases electron density on the ring, enhancing reactivity toward electrophilic aromatic substitution and influencing binding affinity in protein pockets.

  • C1-Carboxyl: The polar "head" responsible for hydrogen bonding and salt formation.[1]

Physiochemical Profile (3-Methoxy-4-methylbenzoic acid)
PropertyValueSignificance in Drug Design
Molecular Weight 166.17 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2]
LogP (Predicted) ~2.3 - 2.5Optimal for oral bioavailability (Lipinski’s Rule of 5).
pKa ~4.2Exists as an anion at physiological pH, aiding solubility.
H-Bond Donors 1 (COOH)Critical for receptor interaction (e.g., Arg residues).[2]

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives hinges on the precise manipulation of the C3-alkoxy tail.[1]

SAR Visualization (Graphviz)

SAR_Logic Core 3-Alkoxy-4-Methylbenzoic Acid (Scaffold) C1 C1: Carboxylic Acid (Polar Head) Core->C1 C3 C3: Alkoxy Chain (Lipophilic Tuner) Core->C3 C4 C4: Methyl Group (Hydrophobic Anchor) Core->C4 Activity_Resp Respiratory (CysLT1) Zafirlukast Potency C1->Activity_Resp H-Bonding (Arg/Lys residues) Activity_Meta Metabolic (PPAR) Lipid Modulation C3->Activity_Meta Chain Length (Methoxy -> Propoxy) Activity_Anti Antimicrobial Membrane Permeability C3->Activity_Anti Increased LogP (Membrane Lysis) C4->Activity_Resp Hydrophobic Pocket Fit

Figure 1: SAR Logic Map illustrating the functional contribution of each substituent to specific therapeutic outcomes.[2]

Mechanistic Insights
  • C3-Alkoxy Extension (Methoxy → Ethoxy → Propoxy):

    • Effect: Increases LogP by ~0.5 units per methylene group.[1]

    • Consequence: Enhanced membrane permeability for antimicrobial action but potential steric clash in tight receptor pockets (e.g., CysLT1).

  • C4-Methyl Stability:

    • Effect: Prevents metabolic oxidation at the para-position (blocking P450 attack).

    • Consequence: Increases the half-life (

      
      ) of the drug candidate.
      

Therapeutic Applications

A. Respiratory Medicine: The Zafirlukast Connection

The most authoritative application of this scaffold is as the starting material for Zafirlukast (Accolate), a Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonist used for asthma.

  • Mechanism: The 3-methoxy-4-methylbenzoic acid moiety forms the "left-hand" side of the Zafirlukast molecule.[1][2] It anchors the drug into the hydrophobic pocket of the CysLT1 receptor, preventing the binding of inflammatory leukotrienes (LTC4, LTD4).

  • Validation: Synthetic pathways explicitly utilize 3-methoxy-4-methylbenzoic acid, converting it to an acid chloride before coupling with a methylated indole intermediate [1].[1][2]

B. Metabolic Disorders: PPAR Agonism Potential

Structurally, 3-alkoxy-4-methylbenzoic acids share homology with fibrates (PPAR


 agonists) and glitazones (PPAR

agonists).[1]
  • Hypothesis: The carboxylic acid head group mimics the fatty acid carboxylate, while the alkoxy tail mimics the hydrocarbon chain of natural ligands.

  • Evidence: Analogs like MHY553 (a phenoxy derivative) demonstrate that modifying the ether linkage and the aromatic core can activate PPAR

    
    , promoting fatty acid oxidation and reducing hepatic steatosis [2].
    
C. Antimicrobial Activity

Derivatives with longer alkoxy chains (C2–C4) exhibit bacteriostatic properties against Gram-positive bacteria (S. aureus).

  • Mechanism: The amphiphilic nature (polar acid + lipophilic toluene ring) disrupts the bacterial cell membrane integrity.

  • Limit: Activity decreases against Gram-negative bacteria due to the protective lipopolysaccharide (LPS) layer, which repels the anionic carboxylate head [3].[2]

Experimental Protocols: Synthesis & Validation

Objective: Synthesize a library of 3-alkoxy-4-methylbenzoic acid derivatives starting from 3-hydroxy-4-methylbenzoic acid.

Workflow Diagram

Synthesis_Workflow Step1 Step 1: Esterification (Protection) Step2 Step 2: Williamson Ether Synthesis (Alkylation) Step1->Step2 Methyl Ester Reagents1 MeOH, H2SO4 Reflux 18h Step1->Reagents1 Step3 Step 3: Saponification (Deprotection) Step2->Step3 3-Alkoxy Ester Reagents2 R-X (Alkyl Halide) K2CO3, Acetone Step2->Reagents2 Validation Validation Point (NMR/IR/MP) Step3->Validation Reagents3 NaOH/EtOH Acidify (HCl) Step3->Reagents3 End 3-Alkoxy-4-methylbenzoic acid Validation->End Pure Product Start 3-Hydroxy-4-methylbenzoic acid Start->Step1 Input

Figure 2: Step-by-step synthetic pathway for generating 3-alkoxy derivatives.

Detailed Methodology

Step 1: Protection (Methyl Ester Formation) [2]

  • Dissolve 10g of 3-hydroxy-4-methylbenzoic acid in 200mL anhydrous methanol.

  • Add 2mL conc.

    
     dropwise.[1]
    
  • Reflux for 18 hours.

  • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).

Step 2: Alkylation (Williamson Ether Synthesis)

  • Suspend the methyl ester (1 eq) and anhydrous

    
     (2 eq) in acetone.
    
  • Add the alkyl halide (e.g., Ethyl Bromide for ethoxy derivative) (1.2 eq).

  • Reflux for 6–8 hours.

  • Causality:

    
     deprotonates the phenolic -OH; the phenoxide ion then attacks the alkyl halide via 
    
    
    
    .[1] Acetone is used to solubilize the organic reactants while precipitating the inorganic salt byproduct (
    
    
    ).

Step 3: Hydrolysis (Deprotection) [2]

  • Treat the alkylated ester with 10% NaOH in ethanol/water.[1]

  • Reflux for 2 hours.

  • Acidify with dilute HCl to pH 2.[1]

  • Collect the precipitate by filtration.[1][3]

  • Validation:

    
    -NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the retention of the alkoxy signals [4].
    

References

  • Quick Company . (n.d.). An Improved Process For The Preparation Of Zafirlukast. Retrieved from [Link][2]

  • Kim, D. H., et al. (2018). Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. National Institutes of Health (NIH). Retrieved from [Link]

  • Srini Chem . (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link][2]

  • Satpute, M. S., et al. (2019).[3] Synthesis and antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry. Retrieved from [Link][2]

Sources

Exploratory

4-Methyl-3-propoxybenzoic acid safety data sheet (SDS) PDF

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-propoxybenzoic Acid 4-Methyl-3-propoxybenzoic acid belongs to the carboxylic acid class of organic compounds. Its structure features a benzene ring substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-propoxybenzoic Acid

4-Methyl-3-propoxybenzoic acid belongs to the carboxylic acid class of organic compounds. Its structure features a benzene ring substituted with a carboxyl group, a methyl group, and a propoxy group. The precise physical and chemical properties have not been exhaustively documented; however, we can infer key characteristics from closely related molecules like 4-propoxybenzoic acid and various methylbenzoic acids.

PropertyInferred Value / CharacteristicRationale / Data Source
Physical State Solid: powder or crystalline.[1]Based on analogous substituted benzoic acids which are typically solids at room temperature.
Molecular Formula C₁₁H₁₄O₃Derived from chemical structure.
Molecular Weight 194.23 g/mol Calculated from the molecular formula.
Melting Point Expected to be in the range of 140-180 °C.4-Propoxybenzoic acid melts at 144-146°C[2]; 4-Hydroxy-3-methylbenzoic acid melts at 173-177°C.
Solubility Likely insoluble or poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[2][3][4]A common characteristic for benzoic acid derivatives with alkyl and alkoxy chains.[2][4]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][5][6]Standard procedure for stable but potentially reactive chemical solids.[1][5]

Hazard Identification and Inferred GHS Classification

A comprehensive hazard assessment based on data from structurally similar compounds strongly suggests that 4-Methyl-3-propoxybenzoic acid should be handled as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for its analogues are consistent, pointing to several key risks.

Anticipated GHS Hazard Classifications:

Hazard ClassHazard CodeHazard StatementBasis for Inference & Cited Sources
Acute Toxicity, OralH302Harmful if swallowed.This is a common classification for related benzoic acids.[7][8]
Skin Corrosion/IrritationH315Causes skin irritation.Consistently reported for propoxybenzoic acid and other substituted benzoic acids.[7][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.A prevalent hazard for this chemical class, with some analogues noted as causing severe or irreversible damage.[7][9][10]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.Inhalation of dust is a primary concern, leading to respiratory tract irritation.[7][9]

Causality Behind Hazards: The acidic nature of the carboxylic acid functional group is a primary driver of the irritant properties to skin, eyes, and mucous membranes. The crystalline, dusty nature of the solid form increases the risk of inhalation, leading to respiratory irritation. While not acutely toxic via dermal contact, prolonged exposure can cause significant irritation.[7][9]

Proactive Risk Mitigation: Safe Handling & Exposure Control

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and strict hygiene protocols, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

  • Ventilation: All handling of 4-Methyl-3-propoxybenzoic acid powder must be conducted in a certified chemical fume hood to control airborne concentrations.[1][5][6] Local exhaust ventilation should be used for any procedures that might generate dust.[5][6]

  • Eyewash Stations: An eyewash fountain and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist but a system designed to protect the user from the specific, inferred hazards of the compound.

  • Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[5][11] Given the risk of serious eye irritation, a face shield may be appropriate for tasks with a higher risk of splashing or dust generation.[5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[7] Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

    • Lab Coat: A standard laboratory coat is required. For tasks with a significant risk of contamination, a chemically resistant apron should be worn.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved N95 dust mask or higher-level respirator should be used to prevent inhalation of the powder.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Task: Handling 4-Methyl-3-propoxybenzoic acid Inhalation Inhalation Hazard? (Dust generation) Start->Inhalation SkinContact Skin Contact Possible? Start->SkinContact EyeContact Eye Splash/Dust Possible? Start->EyeContact FumeHood Work in Fume Hood Inhalation->FumeHood Yes Gloves Wear Nitrile Gloves SkinContact->Gloves Yes LabCoat Wear Lab Coat SkinContact->LabCoat Goggles Wear Safety Goggles (Face Shield if needed) EyeContact->Goggles Yes

Caption: PPE selection based on hazard assessment.

Hygiene Measures: Preventing Cross-Contamination
  • Avoid contact with skin, eyes, and clothing.[1][5][11]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5][6]

  • Do not eat, drink, or smoke in laboratory areas.[7]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

The following protocols are based on standard procedures for acidic, irritant powders.[1][7]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[1][7]

  • If on Skin: Immediately wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[1][7] Remove and wash contaminated clothing before reuse.[7]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][5] Immediately call a POISON CENTER or doctor. [5] The severity of eye irritation warrants immediate professional medical evaluation.

  • If Swallowed: Rinse mouth with water.[1][7] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

First_Aid_Decision_Tree Diagram 2: First Aid Decision Tree cluster_routes cluster_actions Immediate Action cluster_medical Medical Attention Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water (15+ mins) Eyes->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth CallPoisonCenter Call POISON CENTER or Doctor FreshAir->CallPoisonCenter SeekMedicalAdvice Get Medical Advice if irritation persists WashSkin->SeekMedicalAdvice ImmediateMedical IMMEDIATELY Call POISON CENTER or Doctor RinseEyes->ImmediateMedical RinseMouth->CallPoisonCenter

Caption: Decision process for first aid response.

Accidental Release Measures
  • Personal Precautions: Wear full protective equipment as described in Section 3.2. Keep unprotected personnel away and ensure adequate ventilation.[5] Avoid dust formation.[11][12]

  • Containment and Clean-up:

    • Prevent further leakage or spillage if safe to do so.

    • Carefully sweep up or vacuum the spilled solid material. Avoid raising dust.[5][11]

    • Place the material into a suitable, labeled container for disposal.[5][11]

    • Clean the affected area thoroughly.

  • Environmental Precautions: Do not let the product enter drains, surface water, or ground water systems.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

  • Specific Hazards: The compound is combustible. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[11][12] Dust can form an explosive mixture with air upon intense heating.[12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

References

  • PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Metasci. (n.d.). Safety Data Sheet for 4-Hydroxy-3-methylbenzoic acid. [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Initial Risk Assessment Report for 4-hydroxybenzoic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for 3-Methylbenzoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). [Link]

  • ChemBK. (2024). 4-Propoxybenzoic Acid. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-3-propoxybenzoic Acid from 3-hydroxy-4-methylbenzoic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 4-Methyl-3-propoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the O-alkylation of 3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 4-Methyl-3-propoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the O-alkylation of 3-hydroxy-4-methylbenzoic acid using the robust and versatile Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights for successful and reproducible synthesis.

Introduction

4-Methyl-3-propoxybenzoic acid and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. The strategic placement of the propoxy group can modulate the lipophilicity, metabolic stability, and target-binding affinity of bioactive molecules. This application note outlines a reliable and scalable procedure for the preparation of this compound, starting from the readily available 3-hydroxy-4-methylbenzoic acid.

The core of this synthesis is the Williamson ether synthesis, a classic and dependable method for forming carbon-oxygen bonds.[1][2] This SN2 reaction involves the nucleophilic attack of a deprotonated hydroxyl group (a phenoxide in this case) on an alkyl halide.[3] Understanding the mechanism and the factors influencing this reaction is paramount for optimizing the yield and purity of the desired product.

Reaction Mechanism and Key Principles

The synthesis proceeds in two key stages, as depicted in the workflow below: deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution.

Williamson Ether Synthesis Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: O-Alkylation (S~N~2) cluster_2 Work-up and Purification Start 3-hydroxy-4-methylbenzoic acid in an aprotic polar solvent (e.g., DMF) Base Addition of a strong base (e.g., Sodium Hydride) Start->Base Deprotonation of the phenolic hydroxyl group Phenoxide Formation of the sodium phenoxide intermediate Base->Phenoxide Alkyl_Halide Addition of 1-bromopropane Phenoxide->Alkyl_Halide Nucleophilic Substitution Reaction Nucleophilic attack by the phenoxide on the alkyl halide Alkyl_Halide->Reaction Product Formation of 4-Methyl-3-propoxybenzoic acid Reaction->Product Displacement of bromide Workup Aqueous work-up (Acidification and Extraction) Product->Workup Isolation Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure 4-Methyl-3-propoxybenzoic acid Purification->Final_Product

Figure 1: A workflow diagram illustrating the key stages in the synthesis of 4-Methyl-3-propoxybenzoic acid via Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but still requires a potent base for complete conversion to the nucleophilic phenoxide. Sodium hydride (NaH) is an excellent choice as it forms the sodium phenoxide and hydrogen gas, which evolves from the reaction, driving the equilibrium forward.[4] Alternatively, strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used, often in a polar aprotic solvent.

  • Choice of Alkylating Agent: A primary alkyl halide, such as 1-bromopropane, is ideal for this SN2 reaction. Primary halides are less sterically hindered, minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides.[4]

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred. These solvents are capable of solvating the cation (Na⁺) of the phenoxide, leaving the anionic oxygen atom more nucleophilic and reactive. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-Methyl-3-propoxybenzoic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
3-hydroxy-4-methylbenzoic acid≥98%e.g., Sigma-Aldrich586-30-1
Sodium hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich7646-69-7
1-Bromopropane≥99%e.g., Sigma-Aldrich106-94-5
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich68-12-2
Ethyl acetateACS gradee.g., Fisher Scientific141-78-6
HexaneACS gradee.g., Fisher Scientific110-54-3
Hydrochloric acid (HCl)1 M aqueous solution7647-01-0
Saturated sodium chloride solution (Brine)N/A
Anhydrous magnesium sulfate (MgSO₄)e.g., Sigma-Aldrich7487-88-9

Equipment:

  • Round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methylbenzoic acid (e.g., 1.52 g, 10.0 mmol).

    • Add anhydrous DMF (e.g., 20 mL) to dissolve the starting material.

    • Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

  • Deprotonation:

    • While stirring, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 0.44 g, 11.0 mmol, 1.1 equivalents) portion-wise to the solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere.[5] Hydrogen gas will be evolved.

    • Continue stirring the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the sodium phenoxide is formed.

  • O-Alkylation:

    • Slowly add 1-bromopropane (e.g., 1.1 mL, 12.0 mmol, 1.2 equivalents) to the reaction mixture via syringe.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water (e.g., 50 mL).

    • Acidify the aqueous solution to a pH of approximately 2-3 by adding 1 M HCl. This will protonate the carboxylate and precipitate the product.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or hexane/ethyl acetate, to yield 4-Methyl-3-propoxybenzoic acid as a solid.

Characterization of 4-Methyl-3-propoxybenzoic Acid

Verification of the final product's identity and purity is crucial. The following are expected characterization data for 4-Methyl-3-propoxybenzoic acid.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
AppearanceWhite to off-white solid
Melting PointData not explicitly found in searches, but related compounds suggest a solid at room temperature.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the structure. Expected signals would include:

    • A triplet for the methyl protons of the propoxy group.

    • A sextet for the methylene protons adjacent to the methyl group in the propoxy chain.

    • A triplet for the methylene protons attached to the oxygen atom.

    • A singlet for the methyl group on the aromatic ring.

    • Signals in the aromatic region corresponding to the three protons on the benzene ring.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methyl group, the propoxy chain, and the carboxylic acid carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for:

    • A broad O-H stretch from the carboxylic acid.

    • A C=O stretch from the carboxylic acid.

    • C-O stretches from the ether linkage and the carboxylic acid.

    • C-H stretches from the aromatic and aliphatic groups.

Safety Precautions

  • 3-hydroxy-4-methylbenzoic acid: May cause skin and serious eye irritation. May cause respiratory irritation.[6]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.[5]

  • 1-Bromopropane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation, drowsiness, or dizziness. Suspected of causing cancer and may damage fertility or the unborn child.[7]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Process Optimization and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction time can be extended, or the temperature can be slightly increased. Ensure that the sodium hydride is fresh and has been handled under strictly anhydrous conditions.

  • Side Product Formation: The primary potential side reaction is the esterification of the carboxylic acid group. However, under the basic conditions of the Williamson ether synthesis, the carboxylate anion is formed, which is a poor nucleophile, thus minimizing this side reaction. If esterification is observed, using a milder base or lower reaction temperature may be beneficial.

  • Purification Challenges: If the crude product is oily or difficult to crystallize, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane may be necessary.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Methyl-3-propoxybenzoic acid from 3-hydroxy-4-methylbenzoic acid. By following the outlined procedures and considering the key scientific principles, researchers can reliably produce this valuable compound for their research and development endeavors. The emphasis on safety and process optimization ensures that this protocol is both practical and robust for a laboratory setting.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium hydride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Bromopropane. Retrieved February 7, 2024, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Bromopropane.
  • OSHA. (n.d.). 1-BROMOPROPANE. Occupational Safety and Health Administration. Retrieved February 7, 2024, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Recrystallization of 4-Methyl-3-propoxybenzoic Acid

[1][2][3] Executive Summary This application note details the purification protocol for 4-Methyl-3-propoxybenzoic acid , a functionalized benzoic acid derivative often utilized as an intermediate in the synthesis of PPAR...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This application note details the purification protocol for 4-Methyl-3-propoxybenzoic acid , a functionalized benzoic acid derivative often utilized as an intermediate in the synthesis of PPAR agonists and liquid crystal mesogens.[1][2]

Achieving pharmaceutical-grade purity (>99.5%) for this compound presents a specific challenge: the molecule possesses a distinct amphiphilic character .[3] The carboxylic acid moiety confers polarity and hydrogen-bonding capability, while the 4-methyl and 3-propoxy groups introduce significant lipophilicity.[1][2] Consequently, standard single-solvent systems often fail, leading to either poor recovery (too soluble) or oiling out (phase separation before crystallization).[1][2][3]

This guide recommends a binary solvent system (Ethanol/Water) as the primary method, with a secondary Acid-Base Reprecipitation protocol for crude mixtures containing heavy inorganic salts or non-acidic organic byproducts.[2]

Solvent Selection Strategy: The Thermodynamic Basis

To select the optimal solvent, we analyze the solute's interaction potential using the principle of "Like Dissolves Like," refined by Hansen Solubility Parameters (HSP) .

Molecular Profile[1][3]
  • H-Bond Donor/Acceptor: Carboxylic acid (

    
    ).[1][2][3] High affinity for polar protic solvents (Alcohols, Water).[2][3]
    
  • Dispersion Forces: Propyl chain (

    
    ) and Methyl group (
    
    
    
    ).[1][2][3] High affinity for non-polar solvents (Heptane, Toluene).[2][3]
The Solvent Matrix

We evaluate three potential systems based on dielectric constant (


) and boiling point differentials.
Solvent SystemRoleSuitabilityMechanism
Ethanol / Water Primary Recommendation High Ethanol solvates the lipophilic tail; Water acts as the anti-solvent to drive lattice formation upon cooling.[1][2]
Ethyl Acetate / Heptane AlternativeMediumGood for very lipophilic samples, but risk of trapping non-polar impurities is higher.[1]
Pure Water Not RecommendedLowThe propoxy group renders the molecule nearly insoluble in water, even at boiling, requiring impractical volumes.[1]
Decision Logic

The Ethanol/Water pair allows for "tuning" the polarity.[4] By adjusting the water ratio, one can precisely target the saturation point of the 4-Methyl-3-propoxybenzoic acid while keeping more polar impurities (salts) or more lipophilic impurities (starting materials) in solution.[2]

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Target: Removal of close-eluting organic impurities and trace isomers.[1][2]

Materials:

  • Crude 4-Methyl-3-propoxybenzoic acid[1][2][3]

  • Ethanol (Absolute or 95%)[1][2]

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol slowly while heating on a hot plate/stirrer set to 70°C.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. (Approx. 30–50 mL, dependent on purity).[2][3]

    • Note: Do not boil aggressively; preserve solvent volume.[3]

  • Decolorization (Conditional):

    • If the solution is colored (yellow/brown), add 0.5 g of activated carbon. Stir at 70°C for 5 minutes.

    • Perform a hot filtration through a pre-warmed Buchner funnel or fluted filter paper to remove carbon and insoluble particulates.[3] Return filtrate to the hot plate.

  • Nucleation Point Adjustment:

    • Maintain the clear ethanolic solution at a gentle reflux.[3]

    • Add hot Deionized Water dropwise via an addition funnel or pipette.[3]

    • Continue adding water until a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.[3]

    • Add nearly boiling Ethanol dropwise just until the turbidity clears and the solution is transparent again. This establishes a saturated solution at the boiling point.[3]

  • Crystallization:

    • Remove the flask from heat.[3][5] Cap it loosely to prevent rapid solvent evaporation.[3]

    • Allow to cool to room temperature (20–25°C) undisturbed for 2–3 hours. Slow cooling promotes the formation of large, pure needles or plates.

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Collection and Drying:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (50:50 mixture).

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

Protocol B: Acid-Base Reprecipitation (Pre-Purification)

Target: Gross purification from crude reaction mixtures containing inorganic salts or non-acidic organics.[1][2][3]

Mechanism: This method leverages the acidity of the benzoic acid moiety (


).
  • Salt Formation: Suspend crude material in 10% aqueous NaOH.[3] The acid converts to sodium 4-methyl-3-propoxybenzoate, which is water-soluble.[1][2][3]

  • Filtration: Filter the aqueous solution. Insoluble impurities (unreacted alkyl halides, non-acidic byproducts) are removed on the filter.

  • Precipitation: Slowly add 6M HCl to the filtrate while stirring until pH < 2. The free acid will precipitate as a white solid.[3]

  • Recovery: Filter, wash with water, and dry.[3][6][7] Follow with Protocol A for final polishing.

Visualization of Workflows

Figure 1: Recrystallization Decision & Workflow

RecrystallizationWorkflow Start Crude 4-Methyl-3-propoxybenzoic Acid CheckPurity Check Impurity Profile Start->CheckPurity Decision High Inorganic Content? CheckPurity->Decision ProtocolB Protocol B: Acid-Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify) Decision->ProtocolB Yes (Salts present) ProtocolA Protocol A: EtOH/Water Recrystallization Decision->ProtocolA No (Mainly organics) ProtocolB->ProtocolA Dried Pre-purified Solid Dissolve 1. Dissolve in min. hot Ethanol (70°C) ProtocolA->Dissolve CloudPoint 2. Add hot Water until turbid Dissolve->CloudPoint ClearPoint 3. Add Ethanol dropwise to clear CloudPoint->ClearPoint Cooling 4. Slow Cool (RT -> 0°C) ClearPoint->Cooling Filter 5. Vacuum Filtration & Wash Cooling->Filter Final Pure Crystalline Product (>99.5%) Filter->Final

Caption: Integrated purification workflow. Protocol B is used as a pre-treatment for crude mixtures, while Protocol A ensures final crystalline purity.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution cooled too fast or temperature is above the melting point of the solvated species.[1]Re-heat to dissolve.[1][3][8] Add a seed crystal.[3] Cool much more slowly. Slightly increase the ethanol ratio.
Low Yield Too much solvent used or product is too soluble in the mother liquor.[1]Concentrate the mother liquor by rotary evaporation and repeat cooling.[3] Use a colder ice bath (-10°C).[1][2][3]
Colored Impurities Persist Chromophores are trapped in the crystal lattice.[1]Repeat Step 2 (Activated Carbon) or switch solvent system to Ethyl Acetate/Heptane.[1][3]

Analytical Validation

To confirm the success of the recrystallization, the following analytical metrics should be verified:

  • HPLC Purity: >99.5% area under the curve (254 nm).[3]

  • Melting Point: Sharp range (e.g., within 2°C). Note: Literature melting points for alkoxy-benzoic acids typically range between 120–150°C; verify against specific batch CoA.[1][2][3]

  • 1H NMR: Absence of solvent peaks (check for trapped Ethanol at

    
     3.7 and 1.2 ppm) and aliphatic impurity signals.
    

References

  • PubChem. 4-Propoxybenzoic acid | C10H12O3.[1][3] National Library of Medicine.[3] Available at: [Link][1][2]

  • Makitra, R.G., et al. (2006).[2][3][8] Regular trends in distribution of substituted benzoic acids between organic solvents and water. Russian Journal of Applied Chemistry. Available at: [Link]

  • University of Calgary. Recrystallisation of Benzoic Acid Protocol. Department of Chemistry. Available at: [Link][1][2]

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate (Analogous synthesis and purification). Org. Synth. 2014, 91, 125-136.[1][2][3] Available at: [Link][1][2]

Sources

Method

Microwave-assisted synthesis of alkoxy benzoic acid intermediates

Application Note: Microwave-Assisted Synthesis of Alkoxy Benzoic Acid Intermediates Abstract This application note details a high-efficiency protocol for the synthesis of alkoxy benzoic acids via microwave-assisted Willi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Alkoxy Benzoic Acid Intermediates

Abstract This application note details a high-efficiency protocol for the synthesis of alkoxy benzoic acids via microwave-assisted Williamson ether synthesis. Alkoxy benzoic acids are critical intermediates in the production of liquid crystals, local anesthetics, and antimicrobial agents. Conventional thermal heating often requires prolonged reflux times (8–12 hours) and large volumes of volatile organic solvents. This guide demonstrates a microwave-irradiation method that reduces reaction time to under 20 minutes while increasing yield (>90%) and purity, utilizing the principles of dielectric heating and ionic conduction.

Introduction & Scientific Rationale

1.1 The Challenge of Conventional Synthesis The standard industrial route to alkoxy benzoic acids involves the alkylation of hydroxybenzoic acids (e.g., 4-hydroxybenzoic acid) with alkyl halides in the presence of a base.

  • Limitations: Traditional reflux methods (using acetone or ethanol) suffer from slow heat transfer and inefficient energy usage. The reaction is kinetically limited by the poor nucleophilicity of the phenoxide ion in protic solvents or the low boiling point of common solvents.

  • Consequence: This results in reaction times exceeding 10 hours and yields often capped at 60–70% due to side reactions or incomplete conversion.

1.2 The Microwave Solution Microwave synthesis introduces a paradigm shift by applying electromagnetic radiation (typically 2450 MHz) directly to the reaction mixture.[1]

  • Dielectric Heating: Polar solvent molecules (e.g., DMF, Ethanol) align with the oscillating electric field, generating heat through molecular friction (dipolar polarization).

  • Ionic Conduction: Dissolved ions (phenoxide, potassium) oscillate in the field, generating intense internal heat.

  • Result: This "in-core" heating bypasses the thermal gradient of convective heating, allowing the reaction to reach activation energy (

    
    ) almost instantaneously.
    

Reaction Mechanism

The synthesis follows an


 (Substitution Nucleophilic Bimolecular) mechanism.
  • Deprotonation: The base (Potassium Carbonate,

    
    ) deprotonates the hydroxyl group of the 4-hydroxybenzoic acid, forming a resonance-stabilized phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (R-X).

  • Displacement: The halide leaving group is displaced, forming the ether linkage.

Graphviz Diagram: Reaction Mechanism & Pathway

ReactionMechanism Start 4-Hydroxybenzoic Acid Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base Base (K2CO3) Base->Inter TS Transition State [SN2] Inter->TS Microwave Irradiation (Dielectric Heating) Alkyl Alkyl Halide (R-Br) (Electrophile) Alkyl->TS Product 4-Alkoxybenzoic Acid TS->Product -KBr

Figure 1: Mechanistic pathway of the microwave-assisted Williamson ether synthesis for alkoxy benzoic acids.

Experimental Protocol

3.1 Reagents & Equipment

  • Substrate: 4-Hydroxybenzoic acid (99% purity).

  • Alkylating Agent: Alkyl Bromide (e.g., Ethyl bromide, Octyl bromide depending on target).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol/Water (Green alternative). Note: DMF is recommended for higher temperatures and faster rates due to its high dipole moment.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

3.2 Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave-compatible glass vial, weigh 1.38 g (10 mmol) of 4-Hydroxybenzoic acid.

  • Add 2.76 g (20 mmol) of anhydrous

    
    .
    
  • Add 5 mL of DMF. Add a magnetic stir bar.[2]

  • Stir at room temperature for 2 minutes to initiate deprotonation (effervescence of

    
     may occur).
    
  • Add 12 mmol of the Alkyl Bromide (1.2 equivalents). Cap the vial with a Teflon-lined septum.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Mode Standard / DynamicAllows power modulation to maintain set temp.
Temperature 120°CSufficient energy for

without degrading the acid.
Hold Time 10–15 MinutesOptimized for >95% conversion.
Max Power 300 WPrevents overshoot; DMF absorbs efficiently.
Pressure Limit 200 psiSafety cutoff for closed vessel operation.
Stirring HighEnsures uniform heat distribution.

Step 3: Workup & Isolation

  • Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

  • Pour the reaction mixture into 50 mL of crushed ice/water .

  • Acidify the solution dropwise with concentrated HCl (approx. 2-3 mL) until pH ~2.

    • Observation: A white precipitate (the product) will form immediately upon acidification.

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (8:2) to obtain pure alkoxy benzoic acid crystals.

Graphviz Diagram: Experimental Workflow

Workflow Step1 1. Mix Reagents (Acid + Base + DMF) Step2 2. Pre-Stir (2 min) Form Phenoxide Step1->Step2 Step3 3. Add Alkyl Halide Step2->Step3 MW 4. Microwave Irradiation 120°C, 10 min, 300W Step3->MW Quench 5. Pour into Ice Water MW->Quench Acidify 6. Acidify (HCl, pH 2) Precipitate Product Quench->Acidify Filter 7. Filter & Wash Acidify->Filter Final Pure Alkoxy Benzoic Acid Filter->Final

Figure 2: Step-by-step experimental workflow for the microwave synthesis protocol.

Results & Discussion

4.1 Comparative Analysis The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux.

MetricConventional RefluxMicrowave ProtocolImprovement Factor
Reaction Time 8 – 12 Hours10 – 15 Minutes~48x Faster
Solvent Usage 50–100 mL (Acetone)5 mL (DMF)Green Chemistry
Yield 60 – 75%92 – 96%Higher Efficiency
Purity (HPLC) ~85% (Requires extensive purification)>98% (Simple recrystallization)Cleaner Profile

4.2 Troubleshooting Guide

  • Low Yield:

    • Cause: Incomplete deprotonation.

    • Fix: Ensure the pre-stirring step with

      
       is performed before adding the alkyl halide.
      
  • Pressure Spikes:

    • Cause: Volatile alkyl halide (e.g., ethyl bromide) vaporizing.

    • Fix: Use a larger vessel headspace or reduce temperature to 100°C and extend time to 20 mins.

  • Oily Product:

    • Cause: Residual DMF.

    • Fix: Wash the precipitate thoroughly with ice-cold water during filtration.

Safety Considerations

  • Pressure: Microwave heating of closed vessels generates pressure. Ensure vials are rated for >300 psi.

  • Superheating: Solvents can reach temperatures above their boiling points. Allow the vessel to cool to <60°C before opening to prevent "bumping" or flash boiling.

  • Chemical Handling: Alkyl halides are potential alkylating agents and carcinogens. Handle in a fume hood.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach. Bentham Science. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Microwave Assisted Ethers Synthesis: A Brief Review. Research & Reviews: Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. Journal of Chemical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-3-propoxybenzoic Acid

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and procedural information for a common challenge in organic synthesis: the removal of unreacted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and procedural information for a common challenge in organic synthesis: the removal of unreacted electrophiles from a desired product. Specifically, we will address the purification of 4-Methyl-3-propoxybenzoic acid by removing residual propyl bromide after a Williamson ether synthesis.

The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals who require high-purity compounds for their work. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring a robust and reproducible purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the workup of this reaction.

Q1: Why is there unreacted propyl bromide in my reaction mixture? A: In many synthetic procedures, particularly Williamson ether syntheses, the alkyl halide (propyl bromide) is used in stoichiometric excess. This is a common strategy to ensure the complete consumption of the more valuable starting material (in this case, 4-methyl-3-hydroxybenzoic acid) and to maximize the yield of the desired ether product. Consequently, this excess reagent must be removed during product purification.

Q2: What are the most effective methods for removing propyl bromide from my carboxylic acid product? A: The most effective methods leverage the significant differences in the physicochemical properties of the two compounds. The primary strategies, which we will detail in this guide, are:

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid product.

  • Distillation: Utilizes the large difference in boiling points.

  • Column Chromatography: Separates compounds based on polarity.

  • Recrystallization: An excellent final purification step for the solid product.

Q3: How can I quickly determine if my product is contaminated with propyl bromide? A: The two most common and rapid methods are:

  • Thin-Layer Chromatography (TLC): Propyl bromide is significantly less polar than 4-Methyl-3-propoxybenzoic acid. On a silica TLC plate, it will have a much higher Rf value (it will travel further up the plate) in typical solvent systems like ethyl acetate/hexanes.

  • ¹H NMR Spectroscopy: Propyl bromide has a characteristic triplet signal for its terminal methyl group and two distinct multiplets for its two methylene groups. The presence of these signals, which are different from those of the desired product's propoxy chain, is a clear indicator of contamination.

Q4: Which physical properties are key to a successful separation? A: The separation is primarily enabled by two key differences:

  • Acidity: 4-Methyl-3-propoxybenzoic acid is a carboxylic acid and is readily deprotonated by a mild base to form a water-soluble salt. Propyl bromide is a neutral organic molecule with no acidic protons and will not react with aqueous bases.[1][2]

  • Volatility: Propyl bromide has a low boiling point of approximately 71°C, whereas the boiling point of 4-Methyl-3-propoxybenzoic acid is predicted to be well over 250°C.[3][4][5] This vast difference makes separation by distillation highly effective.

Section 2: Purification Strategy and Troubleshooting

Choosing the correct purification strategy depends on the scale of your reaction and the level of contamination. This section provides a logical framework for making that decision.

Decision Framework for Purification

The following flowchart provides a structured approach to selecting the most efficient purification workflow.

Purification_Decision_Flow start Crude Reaction Mixture (Post-reaction) check_nmr Assess Contamination Level (e.g., by ¹H NMR) start->check_nmr distillation Bulk Removal: Simple Distillation check_nmr->distillation High Contamination (>10 mol%) extraction Primary Purification: Acid-Base Extraction check_nmr->extraction Low-Moderate Contamination (<10 mol%) distillation->extraction check_purity Purity >98%? extraction->check_purity final_polish Final Polishing: Recrystallization or Chromatography check_purity->final_polish No end_product Pure Product check_purity->end_product Yes final_polish->end_product

Caption: Decision flowchart for selecting the optimal purification strategy.

Troubleshooting Common Issues
  • Problem: An emulsion forms during the acid-base extraction.

    • Cause: This can be caused by high concentrations of dissolved species or vigorous shaking.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Alternatively, allow the mixture to stand for a longer period or gently swirl instead of shaking vigorously.

  • Problem: My product does not precipitate after acidifying the aqueous layer.

    • Cause: The product may be too soluble in the aqueous/solvent mixture, or not enough acid has been added.

    • Solution: First, check the pH with litmus paper to ensure it is acidic (pH < 4). If it is, cool the solution in an ice bath to decrease solubility. If precipitation is still slow, you can try adding a seed crystal or gently scratching the inside of the flask with a glass rod at the liquid's surface. In some cases, you may need to re-extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the product.

  • Problem: My carboxylic acid is streaking badly on the TLC plate during column chromatography.

    • Cause: Carboxylic acids can exist in equilibrium between their protonated (neutral) and deprotonated (anionic) forms on the silica gel surface, leading to poor separation and "streaking."

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[6] This suppresses the deprotonation of your product, ensuring it moves through the column as a single, neutral species, resulting in a much sharper band.

Section 3: Detailed Experimental Protocols

This section provides validated, step-by-step procedures for the most common and effective purification methods.

Protocol 3.1: Purification by Acid-Base Extraction

This is the most robust and widely applicable method for this specific separation. It leverages the acidic functional group of the desired product to move it between immiscible liquid phases.

Principle of the Method: The carboxylic acid is deprotonated by an aqueous basic solution (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The non-acidic propyl bromide remains in the organic phase. After separating the layers, the aqueous phase is re-acidified, which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the aqueous solution.[1]

Extraction_Workflow crude 1. Crude mixture dissolved in Ethyl Acetate (EtOAc) add_base 2. Add aqueous NaHCO₃ solution & Shake in Separatory Funnel crude->add_base separate 3. Separate Layers add_base->separate organic Organic Layer: EtOAc + Propyl Bromide (Discard) separate->organic Top Layer aqueous Aqueous Layer: Water + Sodium 4-Methyl-3-propoxybenzoate separate->aqueous Bottom Layer acidify 4. Cool & Acidify Aqueous Layer (e.g., with 3M HCl to pH ~2) aqueous->acidify precipitate 5. Product Precipitates acidify->precipitate filter 6. Collect by Vacuum Filtration, Wash with Cold Water & Dry precipitate->filter product Pure 4-Methyl-3-propoxybenzoic acid filter->product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: NaHCO₃ is a good choice as it is a weak base, strong enough to deprotonate the carboxylic acid but not so strong as to cause potential hydrolysis of other sensitive functional groups.

  • Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas that forms. Close the stopcock and shake gently for 30-60 seconds, venting frequently. Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one.

  • Back-Wash (Optional but Recommended): To remove any final traces of propyl bromide from the combined aqueous extracts, add a small volume of fresh EtOAc, swirl gently, and separate. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ≤ 2). A white precipitate of your product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Section 4: Comparison of Purification Methods

The optimal purification technique depends on various factors. The table below summarizes the key characteristics of each method to aid in your selection process.

MethodTypical ScalePurity AchievedTypical YieldSpeed / EffortProsCons
Simple Distillation Grams to KilogramsN/A (Removes impurity)>95% (of product)Fast / LowExcellent for bulk removal of volatile impurities.Does not purify the product from non-volatile impurities.
Acid-Base Extraction Milligrams to KilogramsGood to Excellent (>98%)85-95%Moderate / ModerateHighly selective for acids, scalable, cost-effective.Can form emulsions; requires handling of acids/bases.
Column Chromatography Milligrams to GramsExcellent (>99%)70-90%Slow / HighCan separate compounds with very similar properties.Consumes large amounts of solvent; can be tedious; potential for product loss on the column.
Recrystallization Milligrams to KilogramsExcellent (>99.5%)60-90%Moderate / ModerateExcellent for achieving very high purity; cost-effective.Requires finding a suitable solvent system; yield can be lower than other methods.[7]
References
  • Wikipedia. 1-Bromopropane. [Link]

  • Nova International. N Propyl Bromide. [Link]

  • IndiaMART. N Propyl Bromide at Best Prices. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7840, 1-Bromopropane. [Link]

  • Relic Chemicals. N-Propyl Bromide | Manufacturers. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Google Patents.
  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ChemBK. 4-Propoxybenzoic Acid. [Link]

  • Google Patents.
  • Reddit. Column chromatography of carboxylic acids? : r/chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Phase Transfer Catalysis for Benzoic Acid O-Propylation

Welcome to the technical support center for the optimization of phase transfer catalysis (PTC) in the O-propylation of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of phase transfer catalysis (PTC) in the O-propylation of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the O-propylation of benzoic acid using phase transfer catalysis.

Low or No Product Yield

Question: My reaction shows very low conversion of benzoic acid to propyl benzoate. What are the likely causes and how can I improve the yield?

Answer: Low yield in a PTC reaction for O-propylation can stem from several factors, primarily related to inefficient transfer of the benzoate anion or a slow intrinsic reaction rate in the organic phase. Let's break down the potential culprits and solutions:

  • Inefficient Phase Transfer of the Benzoate Anion: The core principle of PTC is the transfer of the reactant anion (benzoate) from the aqueous or solid phase to the organic phase where the alkylating agent (propyl halide) resides.[1][2]

    • Inappropriate Catalyst Choice: The structure of the phase transfer catalyst is critical.[1] For the benzoate anion, which is relatively hydrophobic, a catalyst with sufficient organophilicity is needed to effectively partition into the organic phase.[3]

      • Troubleshooting: If you are using a catalyst with short alkyl chains (e.g., tetramethylammonium bromide), it may not be lipophilic enough to efficiently carry the benzoate into the organic phase.[1] Consider switching to a catalyst with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide (THAB).[3] Symmetrical quaternary ammonium or phosphonium salts with a total of 16 to 32 carbon atoms often provide a good balance of solubility and activity.[4][5]

    • Insufficient Base Strength or Concentration: The benzoic acid must first be deprotonated to form the benzoate anion.[1] If the base is too weak or its concentration is too low, the equilibrium will not favor the formation of the benzoate salt, leading to a low concentration of the active nucleophile at the interface.

      • Troubleshooting: Ensure you are using a sufficiently strong base, such as 50% aqueous sodium hydroxide or potassium hydroxide, to quantitatively deprotonate the benzoic acid.[6] Solid bases like potassium carbonate can also be effective, creating a solid-liquid PTC system.

    • Excess Water: While some water is necessary to dissolve the base and form the benzoate salt, an excessive amount can hinder the transfer of the benzoate anion.[1] Highly hydrated anions are difficult to extract into the organic phase.[1]

      • Troubleshooting: Using a saturated aqueous solution of the base can be beneficial.[6] Minimizing the amount of water can drive the equilibrium towards the formation of the catalyst-anion complex in the organic phase.[1][6] In some cases, only a catalytic amount of water is needed.[1]

  • Slow Intrinsic Reaction in the Organic Phase: Once the benzoate anion is in the organic phase, it must react with the propyl halide.

    • Poor Solvent Choice: The solvent plays a crucial role in solvating the catalyst-anion ion pair and influencing the reactivity of the anion.[1] Non-polar solvents may not adequately solubilize the ion pair, while protic solvents can solvate the anion and reduce its nucleophilicity.

      • Troubleshooting: Aprotic polar solvents can enhance the intrinsic reaction rate.[1] However, for O-propylation, common non-polar solvents like toluene or more polar options like ethyl acetate are often effective.[7] Dichloromethane is also a good choice as it can solubilize most quaternary salt catalysts and accelerate both the phase transfer and the intrinsic reaction.[1]

    • Low Reaction Temperature: Like most chemical reactions, the rate of O-propylation is temperature-dependent.

      • Troubleshooting: Increasing the reaction temperature will generally increase the reaction rate.[1] However, be mindful of the thermal stability of your catalyst. Most quaternary ammonium salts are stable up to 120-150°C, but can decompose at lower temperatures (50-70°C) in the presence of strong alkaline solutions.[1]

Slow Reaction Rate

Question: The reaction is proceeding, but it is taking an impractically long time to reach completion. How can I accelerate the reaction?

Answer: A slow reaction rate points to a bottleneck in either the mass transfer of the anion or the chemical reaction itself. Here’s how to address this:

  • Increase Agitation: The reaction occurs at the interface between the two phases, and the rate of transfer is proportional to the interfacial area.[6]

    • Troubleshooting: Increase the stirring speed to create a finer emulsion and maximize the interfacial area.[6] This is often a simple yet highly effective way to boost the reaction rate.

  • Optimize Catalyst Structure: For slow intrinsic reactions, a bulkier catalyst can sometimes be beneficial as the anion will be less tightly bound and therefore more "naked" and reactive.[1]

    • Troubleshooting: Experiment with catalysts of varying steric bulk, such as moving from a tetrabutyl to a tetrahexyl or even a trioctylmethylammonium salt.[1]

  • Elevate the Temperature: As mentioned previously, increasing the temperature is a reliable way to increase the reaction rate.[1] Monitor for any signs of catalyst degradation or side product formation at higher temperatures.

  • Re-evaluate Your Solvent: The choice of solvent can significantly impact the reaction rate.[1]

    • Troubleshooting: If you are using a very non-polar solvent like hexane, switching to toluene or dichloromethane may improve the solubility of the catalyst-benzoate ion pair and accelerate the reaction.[1]

Formation of Side Products

Question: I am observing significant formation of side products, particularly the hydrolysis of my propyl halide. What is causing this and how can I minimize it?

Answer: The primary side reaction in this system is often the hydrolysis of the alkylating agent (propyl halide) by the aqueous base, or elimination reactions.

  • Hydrolysis of the Propyl Halide: This occurs when hydroxide ions are transferred into the organic phase by the catalyst and react with the propyl halide to form propanol.

    • Troubleshooting:

      • Increase Benzoate Concentration: Ensure a high concentration of benzoate anion is available for transfer. This can be achieved by using a stoichiometric amount or a slight excess of benzoic acid relative to the base. The benzoate anion is more lipophilic than the hydroxide anion and will be preferentially extracted into the organic phase.

      • Use a More Lipophilic Catalyst: Catalysts with greater organophilicity (e.g., those with longer alkyl chains) are more selective for transferring larger, more lipophilic anions like benzoate over smaller, more hydrophilic anions like hydroxide.

      • Consider a Solid-Liquid PTC System: Using a solid base like potassium carbonate with a minimal amount of water can significantly reduce the concentration of hydroxide ions available for the hydrolysis side reaction.

  • Catalyst Poisoning: The leaving group from the propyl halide (e.g., bromide or iodide) can compete with the benzoate anion for the catalyst, effectively "poisoning" it and slowing down the desired reaction.[5] This is particularly problematic with highly polarizable anions like iodide.[5]

    • Troubleshooting: If possible, use a propyl halide with a less strongly binding leaving group. For instance, propyl bromide is often a good choice. If you must use propyl iodide, you may need to use a higher catalyst loading.

Frequently Asked Questions (FAQs)

1. How do I choose the right phase transfer catalyst for benzoic acid O-propylation?

The ideal catalyst should be sufficiently lipophilic to partition into the organic phase with the benzoate anion but also have good solubility at the interface.[1] For O-propylation of benzoic acid, quaternary ammonium salts are a common and effective choice.[4] A good starting point is tetrabutylammonium bromide (TBAB). The lipophilicity can be tuned by changing the length of the alkyl chains.[1]

Catalyst TypeKey CharacteristicsRecommended for Benzoic Acid O-Propylation?
Symmetrical Quaternary Ammonium Salts (e.g., TBAB, THAB) Good balance of solubility and organophilicity. Readily available.Yes, highly recommended. Start with TBAB.
Asymmetrical Quaternary Ammonium Salts (e.g., Aliquat 336) Highly organophilic. Can be very effective for transferring anions.Yes, a good alternative to symmetrical salts.
Quaternary Phosphonium Salts Generally more thermally stable than ammonium salts.Yes, especially for reactions requiring higher temperatures.
Crown Ethers Excellent for complexing with alkali metal cations (e.g., K+ from K2CO3) in solid-liquid PTC.Can be effective, but often more expensive and may have toxicity concerns.
Polyethylene Glycols (PEGs) Less expensive, but generally less effective than onium salts for this type of reaction.Can be tried as a low-cost alternative.

2. What is the role of water in the reaction?

Water plays a dual role. It is necessary to dissolve the inorganic base (e.g., NaOH) and facilitate the deprotonation of benzoic acid. However, too much water can be detrimental by excessively hydrating the benzoate anion, which hinders its transfer into the organic phase.[1] An optimal amount of water, often corresponding to a saturated solution of the base, is usually best.[1][6]

3. Which solvent should I use?

The solvent choice depends on the specific reaction conditions and reactants. A good solvent should dissolve the propyl halide and the catalyst-benzoate ion pair.[1]

  • Toluene: A common, effective, and relatively inexpensive choice.

  • Dichloromethane: A more polar option that can enhance reaction rates by better solvating the ion pair.[1]

  • Ethyl Acetate: A more polar and environmentally benign alternative to chlorinated solvents.[7]

  • Solvent-free: If both benzoic acid and the propyl halide are liquids at the reaction temperature, it may be possible to run the reaction without an additional organic solvent.[1]

4. How can I monitor the progress of the reaction?

The reaction can be monitored by periodically taking a small sample from the organic layer and analyzing it using techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of benzoic acid and the appearance of propyl benzoate.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and yield.[8][9][10]

Experimental Protocols

General Procedure for Phase Transfer Catalyzed O-Propylation of Benzoic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add benzoic acid (1.0 eq.), the chosen organic solvent (e.g., toluene, 5-10 mL per gram of benzoic acid), the propyl halide (1.1-1.5 eq.), and the phase transfer catalyst (1-5 mol%).

  • Addition of Base: While stirring vigorously, add the aqueous base (e.g., 50% NaOH, 1.1-1.5 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude propyl benzoate.

  • Purification: Purify the crude product by distillation or column chromatography if necessary.

Visualizations

Phase Transfer Catalysis Cycle for Benzoic Acid O-Propylation

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Benzoic_Acid Benzoic Acid (PhCOOH) Benzoate Sodium Benzoate (PhCOONa) Benzoic_Acid->Benzoate Deprotonation NaOH NaOH NaOH->Benzoate Catalyst_Benzoate [Q+] [PhCOO-] NaBr NaBr Propyl_Bromide Propyl Bromide (PrBr) Propyl_Benzoate Propyl Benzoate (PhCOOPr) Propyl_Bromide->Propyl_Benzoate Catalyst_Bromide [Q+] [Br-] Propyl_Benzoate->Catalyst_Bromide Catalyst Regeneration Catalyst_Benzoate->Propyl_Benzoate SN2 Reaction Catalyst_Bromide->NaBr Anion Exchange caption Figure 1. PTC cycle for O-propylation.

Caption: Figure 1. PTC cycle for O-propylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action issue issue start Low Yield Observed check_catalyst Is the catalyst appropriate? start->check_catalyst check_base Is the base concentration adequate? check_catalyst->check_base Yes action_catalyst Switch to a more lipophilic catalyst (e.g., TBAB). check_catalyst->action_catalyst No check_agitation Is agitation vigorous? check_base->check_agitation Yes action_base Use concentrated base (e.g., 50% NaOH) and minimize excess water. check_base->action_base No check_temp Is the temperature optimal? check_agitation->check_temp Yes action_agitation Increase stirring speed. check_agitation->action_agitation No issue_resolved Yield Improved check_temp->issue_resolved Yes action_temp Increase temperature, monitoring for degradation. check_temp->action_temp No action_catalyst->check_base action_base->check_agitation action_agitation->check_temp action_temp->issue_resolved caption Figure 2. Troubleshooting low yield.

Caption: Figure 2. Troubleshooting low yield.

References

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Desai, N. C., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 435-453. Retrieved from [Link]

  • Behera, P., et al. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Der Pharma Chemica, 8(18), 10-14. Retrieved from [Link]

  • Lala, G. S., et al. (2003). Transesterification using phase transfer catalysts. Google Patents.
  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts, 9(10), 849. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Mąkosza, M. (2021). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 11(1), 1. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]

  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics, Inc. Retrieved from [Link]

  • Ooi, T., & Maruoka, K. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. In K. Maruoka (Ed.)
  • Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Retrieved from [Link]

  • Coulembier, O., et al. (2016). Benzoic Acid-Organocatalyzed Ring-Opening (co)Polymerization (ORO(c)P) of L-Lactide and Ɛ-Caprolactone Under Solvent-Free Conditions: from Simplicity to Recyclability. ResearchGate. Retrieved from [Link]

  • United States Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Sarkar, A., & Roy, D. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. ChemistrySelect, 9(23), e202400989. Retrieved from [Link]

  • Sookying, S., et al. (2021). Analytical Methods for Determination of Benzoic Acid and Their Applications. ResearchGate. Retrieved from [Link]

  • Lu, Y., et al. (2022). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride. ChemRxiv. Retrieved from [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Retrieved from [Link]

  • Mohammed, A. A., et al. (2018). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 22(1), 1-10. Retrieved from [Link]

  • Sarkar, A., & Roy, D. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. ResearchGate. Retrieved from [Link]

  • Gouverneur, V. (n.d.). Method Development and Catalysis. Véronique Gouverneur Research Group. Retrieved from [Link]

  • Vagiati, L., et al. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Molecules, 27(19), 6296. Retrieved from [Link]

  • Worrell, B. T., et al. (2018). Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry. Angewandte Chemie International Edition, 57(40), 13354-13358. Retrieved from [Link]

  • Stepanov, A. A., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Catalysts, 13(2), 389. Retrieved from [Link]

  • Wang, M.-L., & Yang, H.-M. (2005). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 44(20), 7562-7568. Retrieved from [Link]

  • Sádaba, I., et al. (2018). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 6(12), 253. Retrieved from [Link]

  • Roy, D., & Sarkar, A. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Omega, 7(10), 8963-8970. Retrieved from [Link]

  • Henkel, K.-G., et al. (1990). Process for the manufacture of benzoic acid and salts thereof. Google Patents.
  • Miller, S. J., et al. (2023). Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. Journal of the American Chemical Society, 145(18), 10049-10059. Retrieved from [Link]

  • Nishijima, O., et al. (1976). Monitoring of Benzoic Acid, Sorbic Acid, and Propionic Acid in Spices. ResearchGate. Retrieved from [Link]

  • Coulembier, O., et al. (2016). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. Polymer Chemistry, 7(37), 5831-5841. Retrieved from [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Gounder, R., et al. (2018). Understanding solvent effects on adsorption and protonation in porous catalysts. Nature Communications, 9(1), 4652. Retrieved from [Link]

Sources

Troubleshooting

Separating 4-Methyl-3-propoxybenzoic acid from O-alkylated ester byproducts

Welcome to the technical support center for the purification of 4-Methyl-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective separation of 4-Methyl-3-propoxybenzoic acid from its O-alkylated ester byproducts.

I. Troubleshooting & FAQs

This section addresses common challenges and questions that may arise during the purification process.

Q1: My final product is an oil, not a solid. How can I induce crystallization?

A1: Oily products often indicate the presence of impurities that disrupt the crystal lattice formation. Here are several strategies to address this:

  • Purity Check: First, confirm the presence of your desired product and assess its purity using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of significant ester byproduct can lower the melting point of the mixture.

  • Solvent Selection: The choice of solvent for recrystallization is critical. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] For benzoic acid derivatives, consider solvents like ethanol/water mixtures, toluene, or hexane/ethyl acetate mixtures.

  • Seeding: If you have a small amount of pure, solid 4-Methyl-3-propoxybenzoic acid, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites for crystal growth.

  • Patience: Allow the solution to cool slowly to room temperature and then in an ice bath. Rapid cooling can sometimes lead to oiling out.

Q2: After the basic extraction, my aqueous layer is cloudy or has a precipitate. What does this mean?

A2: Cloudiness or precipitation in the aqueous layer after extraction with a base like sodium hydroxide (NaOH) can be due to a few factors:

  • Insufficient Base: The carboxylic acid may not have been fully deprotonated to its more water-soluble carboxylate salt.[2][3] Ensure you are using a sufficient molar excess of the base.

  • Incomplete Dissolution: The initial organic mixture may not have been fully dissolved in the organic solvent before the extraction. This can lead to the physical carryover of undissolved acid into the aqueous layer.

  • Low Solubility of the Salt: While generally soluble, the sodium salt of 4-Methyl-3-propoxybenzoic acid might have limited solubility in a highly concentrated aqueous solution. You can try diluting the aqueous layer with a small amount of deionized water.

Q3: My percent recovery of the carboxylic acid is very low. What are the potential causes?

A3: Low recovery can be a frustrating issue. Consider these potential loss points in your workflow:

  • Incomplete Extraction: The acid may not have been fully extracted from the organic layer. Multiple extractions with the basic solution are more effective than a single large-volume extraction.

  • Premature Precipitation: If the aqueous layer is not sufficiently basic, some of the carboxylate salt may revert to the less soluble carboxylic acid and partition back into the organic layer.

  • Losses during Workup: Ensure complete transfer of all solutions and precipitates between vessels. Some product may be lost on filter paper or glassware.

  • Incomplete Precipitation upon Acidification: When re-acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently acidic (a pH of 2-3 is generally recommended) to fully protonate the carboxylate. Check the pH with litmus paper or a pH meter.

Q4: How can I be sure I have successfully removed the ester byproduct?

A4: The most reliable way to confirm the removal of the ester is through analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. The carboxylic acid and the ester will have different Rf values. Your purified product should show a single spot corresponding to the carboxylic acid standard.[4]

  • NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR will show distinct signals for the carboxylic acid and the ester. The absence of characteristic ester peaks (e.g., the O-alkyl group) in the spectrum of your final product is a strong indicator of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value for pure 4-Methyl-3-propoxybenzoic acid suggests high purity. A broad and depressed melting point is indicative of impurities.[4]

II. Mechanism of Separation: Acid-Base Extraction

The primary method for separating a carboxylic acid from a neutral compound like an ester is acid-base extraction.[5][6] This technique leverages the difference in the solubility of the acidic and neutral compounds in aqueous and organic solvents.

  • Deprotonation: The carboxylic acid, which is soluble in an organic solvent, reacts with an aqueous base (e.g., NaOH) to form a water-soluble carboxylate salt. The neutral ester byproduct does not react and remains in the organic layer.[2][3]

  • Phase Separation: The organic and aqueous layers are immiscible and can be separated using a separatory funnel. The aqueous layer now contains the carboxylate salt of the desired product, while the organic layer contains the ester byproduct.

  • Protonation and Precipitation: The aqueous layer containing the carboxylate salt is then acidified with a strong acid (e.g., HCl). This protonates the carboxylate, regenerating the water-insoluble carboxylic acid, which precipitates out of the solution and can be collected by filtration.[2][7]

III. Experimental Protocols

A. Protocol 1: Separation via Acid-Base Extraction

This protocol outlines the standard procedure for separating 4-Methyl-3-propoxybenzoic acid from its O-alkylated ester byproducts.

Materials:

  • Crude mixture of 4-Methyl-3-propoxybenzoic acid and ester byproduct

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • First Extraction: Add 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation of Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of the carboxylic acid. Combine all aqueous extracts.

  • Washing the Organic Layer: Wash the organic layer (which contains the ester byproduct) with brine to remove any residual water-soluble components. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to isolate the ester byproduct if desired.

  • Precipitation of the Carboxylic Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl solution while stirring until the solution is acidic (pH 2-3, check with pH paper). A white precipitate of 4-Methyl-3-propoxybenzoic acid should form.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry or dry in a vacuum oven.

B. Protocol 2: Recrystallization for Further Purification

If the product from the acid-base extraction still contains impurities, recrystallization can be performed to achieve higher purity.[1]

Materials:

  • Crude 4-Methyl-3-propoxybenzoic acid

  • Recrystallization solvent (e.g., ethanol/water, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the carboxylic acid is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them thoroughly.

IV. Data Presentation

Table 1: Purity and Yield at Different Stages

StageExpected PurityExpected YieldAnalytical Technique
Crude MixtureVariable100% (starting)TLC, NMR
After Extraction90-98%85-95%TLC, NMR, Melting Point
After Recrystallization>99%70-90% (from crude)TLC, NMR, Melting Point

V. Visualizations

Separation_Workflow cluster_0 Initial State cluster_1 Acid-Base Extraction cluster_2 Product Isolation cluster_3 Byproduct Isolation Crude Crude Mixture: 4-Methyl-3-propoxybenzoic acid + Ester Byproduct Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with aq. NaOH Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer with HCl Separate->Acidify Aqueous Phase Organic_Layer Organic Layer: Ester Byproduct Separate->Organic_Layer Organic Phase Filter Vacuum Filtration Acidify->Filter Dry Dry Solid Filter->Dry Pure_Acid Pure Carboxylic Acid Dry->Pure_Acid Dry_Organic Dry and Concentrate Organic_Layer->Dry_Organic Ester Isolated Ester Dry_Organic->Ester

Caption: Key chemical structures in the separation process.

VI. References

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015082077A1 - Process for the preparation and isolation of carboxylic esters. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed Central. (2023). Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Separation of saturated fatty acids and fatty acid methyl esters with epoxy nanofiltration membranes. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Unknown. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid. Retrieved from

  • ResearchGate. (2011). Purification-of-carboxylic-esters-by-extractive-distillation.pdf. Retrieved from [Link]

  • Unknown. (2026). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. Retrieved from [Link]

  • Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Ester Hydrolysis. Retrieved from [Link]

  • Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Precipitation of 4-Methyl-3-propoxybenzoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-3-propoxybenzoic acid. It is designed to address common challenges encountered during i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-3-propoxybenzoic acid. It is designed to address common challenges encountered during its precipitation via pH control, offering a blend of theoretical principles and practical, field-proven solutions. Our focus is on ensuring procedural success through a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind precipitating 4-Methyl-3-propoxybenzoic acid using pH adjustment?

A1: The precipitation of 4-Methyl-3-propoxybenzoic acid is governed by the pH-dependent equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) forms. The carboxylate form, typically a salt like sodium 4-methyl-3-propoxybenzoate, is highly soluble in aqueous solutions. By adding a strong acid, we lower the pH of the solution. This protonates the carboxylate ions, converting them into the neutral carboxylic acid. The non-ionized form has significantly lower solubility in water, causing it to precipitate out of the solution as a solid. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[1][2][3][4]

Q2: What is the pKa of 4-Methyl-3-propoxybenzoic acid, and why is it critical for precipitation?

The pKa is the pH at which 50% of the acid is in its ionized form and 50% is in its non-ionized form. To achieve efficient precipitation (typically >99% in the non-ionized form), the pH of the solution should be adjusted to at least two units below the pKa. Therefore, a target pH of ≤ 2.5 is recommended to ensure maximal recovery of the precipitated acid.

Q3: What are the ideal solvent characteristics for the precipitation of 4-Methyl-3-propoxybenzoic acid?

A3: The ideal solvent for precipitation should exhibit high solubility for the salt form (e.g., sodium 4-methyl-3-propoxybenzoate) and low solubility for the neutral carboxylic acid form. Water is a common and effective solvent for this purpose due to its high polarity, which readily dissolves the ionic salt. Upon acidification, the resulting non-polar carboxylic acid has limited solubility in water, leading to its precipitation. For subsequent crystallization and purification, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.[11][12][13] Common recrystallization solvents for benzoic acid derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with water.[4][11]

Q4: What are the common impurities I might encounter, and how do they affect precipitation?

A4: Potential impurities in the synthesis of 4-Methyl-3-propoxybenzoic acid can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if synthesized from 4-methyl-3-nitrobenzoic acid, residual nitro compounds could be present.[14] Impurities can interfere with the precipitation and crystallization process by increasing the solubility of the desired compound (leading to lower yields) or by being incorporated into the crystal lattice, reducing the purity of the final product. In some cases, impurities can inhibit crystal formation altogether, resulting in the product "oiling out" as a liquid instead of precipitating as a solid.

Q5: What safety precautions should I take when handling 4-Methyl-3-propoxybenzoic acid and the reagents for its precipitation?

A5: While a specific Material Safety Data Sheet (MSDS) for 4-Methyl-3-propoxybenzoic acid was not found, data for structurally similar compounds like 4-propoxybenzoic acid and 4-methylbenzoic acid indicate that it should be handled with care.[15] It is likely to be a skin and eye irritant.[15] The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The precipitation process involves the use of strong acids (e.g., hydrochloric acid), which are corrosive and should be handled in a fume hood with appropriate care to avoid inhalation of fumes and contact with skin and eyes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No precipitate forms upon acidification. 1. The concentration of the acid is too low. 2. The initial solution is not saturated. 3. The pH is not sufficiently low.1. Add more of the concentrated acid dropwise while monitoring the pH. 2. If possible, concentrate the solution by evaporation before acidification. 3. Ensure the pH is at least 2 units below the estimated pKa (i.e., pH ≤ 2.5).
The product "oils out" instead of precipitating as a solid. 1. The solution is supersaturated. 2. The presence of impurities is inhibiting crystallization. 3. The rate of cooling is too rapid.1. Add a small amount of a suitable co-solvent to the hot solution to reduce supersaturation. 2. Attempt to purify the crude material before precipitation, or perform a subsequent recrystallization. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
The precipitate is very fine and difficult to filter. 1. The precipitation occurred too rapidly due to a sudden pH change. 2. Vigorous stirring during precipitation.1. Add the acid slowly with gentle stirring to allow for the formation of larger crystals. 2. Reduce the stirring speed during the initial stages of precipitation.
Low yield of the precipitated product. 1. The pH was not low enough for complete precipitation. 2. The product has some solubility in the acidic solution. 3. Loss of product during filtration and washing.1. Re-check the pH of the filtrate and add more acid if necessary. 2. Cool the solution in an ice bath for an extended period to maximize precipitation. 3. Wash the collected solid with a minimal amount of ice-cold solvent.
The final product is discolored or has a low melting point. 1. Impurities are co-precipitating with the product. 2. Degradation of the product.1. Perform a recrystallization from a suitable solvent system to remove impurities. 2. Ensure that the reaction and precipitation are carried out at appropriate temperatures to prevent degradation.

Experimental Protocols

Protocol 1: pH-Controlled Precipitation of 4-Methyl-3-propoxybenzoic Acid
  • Dissolution: Dissolve the crude sodium salt of 4-Methyl-3-propoxybenzoic acid in a minimal amount of deionized water at room temperature in a beaker with a magnetic stir bar.

  • Acidification: While stirring gently, slowly add a 1 M solution of a strong acid (e.g., HCl) dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Precipitation: Continue adding the acid until the pH of the solution reaches a stable value of approximately 2.0-2.5. A white precipitate should form.

  • Digestion: Continue stirring the suspension at room temperature for 30 minutes to allow for crystal growth.

  • Cooling: Place the beaker in an ice bath for at least one hour to maximize the precipitation of the product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual acid and soluble impurities.

  • Drying: Dry the purified 4-Methyl-3-propoxybenzoic acid in a vacuum oven at a suitable temperature.

Protocol 2: Recrystallization for Further Purification
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which 4-Methyl-3-propoxybenzoic acid has low solubility at room temperature and high solubility at elevated temperatures (e.g., ethanol/water, methanol/water, or ethyl acetate).

  • Dissolution: Place the crude, dried 4-Methyl-3-propoxybenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Filtration and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Estimated Physicochemical Properties of 4-Methyl-3-propoxybenzoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated pKa
4-Methyl-3-propoxybenzoic acidC₁₁H₁₄O₃194.234.3 - 4.8
Benzoic AcidC₇H₆O₂122.124.20
4-Methylbenzoic AcidC₈H₈O₂136.154.34
4-Propoxybenzoic AcidC₁₀H₁₂O₃180.204.78

Visualizations

Logical Workflow for pH-Controlled Precipitation

precipitation_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Purification start Start with crude sodium 4-methyl-3-propoxybenzoate dissolve Dissolve in minimal deionized water start->dissolve acidify Slowly add 1M HCl dissolve->acidify monitor_ph Monitor pH to ≤ 2.5 acidify->monitor_ph precipitate Precipitate forms monitor_ph->precipitate cool Cool in ice bath precipitate->cool filter Vacuum filter cool->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end_product Pure 4-Methyl-3-propoxybenzoic Acid dry->end_product

Caption: Workflow for the precipitation of 4-Methyl-3-propoxybenzoic acid.

Relationship Between pH, pKa, and Species Distribution

ph_pka_relationship pH_scale pH Scale low_pH Low pH (e.g., < 2.5) pKa_point pH = pKa (≈ 4.3-4.8) high_pH High pH (e.g., > 6.5) protonated >99% R-COOH (Precipitated) equilibrium 50% R-COOH 50% R-COO⁻ deprotonated >99% R-COO⁻ (Soluble)

Caption: Effect of pH on the ionization state of 4-Methyl-3-propoxybenzoic acid.

References

  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
  • PubChem. (n.d.). 4-Propoxybenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.3: Biological Acids and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The - p-toluyl-o-benzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Journal of Cheminformatics. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]

  • PMC - NIH. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Unknown Source. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • Unknown Source. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Google Patents. (2020, February 27). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • EQA. (2023, February 1). QSAR model for pka prediction of phenols. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Retrieved from [Link]

  • Chegg.com. (2021, April 11). Solved Suggest possible crystallization solvents for the. Retrieved from [Link]

  • ASCCT 2018. (2018, September 11). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. Retrieved from [Link]

  • EPA. (n.d.). Benzoic acid, 4-methyl-, 3-[3-(benzoyloxy)propoxy]propyl ester - Substance Details. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Propoxybenzoic Acid. Retrieved from [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in 4-Methyl Scaffolds

The following guide serves as a Tier 3 Technical Support resource for researchers encountering steric barriers in the functionalization of 4-methyl substituted scaffolds. Ticket ID: #ST-4ME-001 Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers encountering steric barriers in the functionalization of 4-methyl substituted scaffolds.

Ticket ID: #ST-4ME-001 Assigned Specialist: Senior Application Scientist (Catalysis & Synthesis) Status: Open Scope: Overcoming the "Ortho-Wall" effect, Tetra-ortho coupling failures, and Regiocontrol in C-H activation.[1]

Executive Summary: The "4-Methyl Paradox"

In drug discovery, a methyl group at the 4-position (para) of an aromatic or heteroaromatic ring is a deceptive structural motif. While electronically activating (via hyperconjugation), it acts as a steric anchor .[1]

  • The Problem: It creates a "zone of exclusion" at the adjacent 3- and 5-positions (ortho to the methyl).

  • The Consequence: Standard Pd-catalyzed couplings (Suzuki, Buchwald) fail due to inhibited reductive elimination.[1] Direct functionalization (electrophilic substitution) yields mixtures.[1]

  • The Solution: You must switch from "Steric Fighting" (forcing standard conditions) to "Steric Engineering" (using flexible bulk ligands or steric-governed C-H activation).

Troubleshooting Module A: Cross-Coupling Failures

Symptom: You are trying to couple a 4-methyl aryl halide with an ortho-substituted partner (creating a tri- or tetra-ortho system). The reaction stalls at <10% conversion, or you see rapid dehalogenation (protodehalogenation).[1]

Root Cause: The 4-methyl group, combined with the ortho-substituent on the coupling partner, prevents the palladium center from adopting the necessary geometry for reductive elimination . The complex gets "stuck" and eventually decomposes.[1]

Protocol 1: The "Flexible Bulk" Solution (Buchwald & AntPhos)

Do not use rigid bulky ligands like


 here. You need ligands that can "wrap" around the metal and then "open up" to release the product.

Recommended Ligand Hierarchy:

  • Standard Hindrance (Tri-ortho): SPhos or XPhos .

    • Mechanism:[1][2][3][4] The biaryl backbone allows the phosphine to protect the Pd during oxidative addition but flexes away to permit reductive elimination.

  • Extreme Hindrance (Tetra-ortho): AntPhos or Pd-PEPPSI-IPent .

    • Why: AntPhos (Anthracenyl-derived) forms a rigid pocket that destabilizes the resting state, forcing the difficult reductive elimination to occur.

Validated Protocol: Tetra-Ortho Suzuki Coupling (AntPhos System)[5]
  • Substrate: 4-methyl-2-substituted-bromobenzene + 2,6-disubstituted boronic acid.

  • Catalyst: Pd(OAc)₂ (1 mol%) + AntPhos (2 mol%).[1]

  • Base/Solvent: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).[1]

  • Conditions: 110°C, sealed tube, 12-24h.

  • Critical Step: Pre-stir catalyst and ligand in toluene for 15 mins at 60°C before adding substrates to ensure active species formation.[1]

Decision Matrix: Ligand Selection

Use the following logic flow to select the correct catalytic system for your specific steric profile.

LigandSelection Start Start: 4-Methyl Aryl Halide Coupling Q1 Is the coupling partner ortho-substituted? Start->Q1 Q2 Is the 4-Me ring ALSO 2-substituted (Tetra-ortho)? Q1->Q2 Yes Res1 Standard Conditions (Pd(PPh3)4 or dppf) Q1->Res1 No (Unobstructed) Res2 Buchwald G2/G3 (SPhos or XPhos) Q2->Res2 No (Tri-ortho) Res3 Specialized 'Flexible Bulk' (AntPhos or Pd-PEPPSI-IPent) Q2->Res3 Yes (Tetra-ortho)

Figure 1: Ligand selection strategy based on steric congestion levels. Blue nodes indicate decision points; Green/Red nodes indicate catalytic solutions.

Troubleshooting Module B: C-H Functionalization

Symptom: You want to functionalize the ring containing the 4-methyl group, but Electrophilic Aromatic Substitution (EAS) gives inseparable mixtures of 2- and 3-isomers, or the 4-methyl group blocks the desired position.

Root Cause: EAS is electronically driven (ortho/para directing).[1] The 4-methyl group pushes reactivity to the 3-position, but steric clash often overrides this, leading to poor selectivity.

Protocol 2: Steric-Governed Iridium Borylation

Instead of fighting the electronics, use Iridium-catalyzed C-H borylation . This reaction is sterically controlled , not electronically controlled.[1]

  • Mechanism: The active species, [Ir(COD)(OMe)]2 + Ligand, creates a bulky envelope.[1] It will only activate the C-H bond that is most accessible.

  • Outcome on 4-Methyl Arenes: It will exclusively borylate the meta position (position 3) unless position 3 is flanked by another group. If position 3 is blocked, it will go to position 2 (if accessible).[1] It fundamentally avoids the 4-methyl "wall."

Validated Protocol: Ir-Catalyzed Borylation
  • Reagents: Substrate (1.0 equiv), B₂pin₂ (0.55 equiv), [Ir(COD)(OMe)]₂ (1.5 mol%), dtbpy (3 mol%).[1]

  • Solvent: THF or MTBE (0.5 M).

  • Conditions: 80°C, 4-16h, N₂ atmosphere.[1]

  • Workup: Do not purify on silica immediately if unstable.[1] Treat with NaIO₄/HCl to convert to boronic acid or use crude in Suzuki coupling.[1]

Data: Selectivity Comparison

Method Driving Force Major Product on 1-Substituted-4-Methylbenzene
Bromination (Br₂/FeBr₃) Electronic (Ortho/Para) Mixture (2-Br and 3-Br) + Poly-bromination
Ir-Borylation (dtbpy) Steric (Access) 3-Bpin (Meta) (>95% Selectivity)

| Ir-Borylation (Bulky Ligand) | Extreme Steric | 3-Bpin (Exclusively avoids ortho to 4-Me) |

Troubleshooting Module C: Heterocycles (Pyridines)

Symptom: You cannot alkylate the 4-position of pyridine because it is already methylated (4-picoline), or you are trying to do Minisci chemistry on 4-methylpyridine and getting mixtures at the 2-position.

Root Cause: The 4-methyl group blocks the most nucleophilic position for radical attack (Minisci).

Protocol 3: The "Block-and-Release" Strategy

If you need to functionalize the 4-position of a pyridine but it is blocked or you need to install a specific group despite the methyl:

  • N-Oxide Route: Oxidize 4-methylpyridine to the N-oxide. This changes the electronics and allows for chlorination at the 2-position (using POCl₃), creating a handle for further coupling.[1]

  • Minisci Blocking: If starting from pyridine to make a 4-substituted derivative (avoiding the 4-methyl issue entirely), use the Maleate Blocking Group method (See Fier et al.).

Frequently Asked Questions (FAQ)

Q: I am using Pd(PPh₃)₄ for a coupling next to my 4-methyl group and getting 0% yield. Why? A: Pd(PPh₃)₄ is electronically rich but sterically crowded in the wrong way.[1] It forms a cone angle that is insufficient to force reductive elimination in hindered systems.[1] Switch to Pd-PEPPSI-IPr or SPhos Pd G3 .[1] The NHC or Biaryl ligand provides the necessary "flexible bulk."

Q: Can I brominate the methyl group itself (Benzylic bromination) without touching the ring? A: Yes, but radical stability is key. Use NBS (N-Bromosuccinimide) with a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene.[1]

  • Warning: If you have an ortho-substituent (position 3), the "buttressing effect" may push the methyl group out of plane, slowing down the reaction. Increase temperature to reflux and add light initiation.[1]

Q: My Suzuki coupling works but the product de-boronates (protodeboronation). A: This is common with sterically hindered boronic acids (like 2,6-disubstituted-4-methylphenyl boronic acid). The steric bulk slows down transmetallation, allowing water/base to hydrolyze the boron.

  • Fix: Switch to anhydrous conditions.[1] Use CsF or K₃PO₄ in dry Dioxane/Toluene.[1] Avoid aqueous carbonate bases.[1]

References

  • Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids."[1] RSC Advances, 2014.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][2] Chemistry - A European Journal, 2012.[1] [1]

  • Partridge, B. M., & Hartwig, J. F. "Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation."[1][6] Organic Letters, 2013.[1][6]

  • Fier, P. S., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[1] Journal of the American Chemical Society, 2016.[1] [1]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides."[1] Journal of the American Chemical Society, 2008.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 4-Methyl-3-propoxybenzoic Acid in DMSO-d6: A Comparative Perspective

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose. The choice of solvent in NMR is a critical experimental parameter that can significantly influence the resulting spectrum. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methyl-3-propoxybenzoic acid in deuterated dimethyl sulfoxide (DMSO-d6), a powerful and versatile solvent. Furthermore, we will explore a comparative analysis with deuterated chloroform (CDCl₃), another commonly used NMR solvent, to highlight the strategic advantages of solvent selection in spectral interpretation.

The Strategic Selection of DMSO-d6 for NMR Analysis

DMSO-d6 is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for dissolving a wide array of organic molecules, including those with polar functional groups like carboxylic acids.[1][2] Its ability to form hydrogen bonds with acidic protons, such as the one in the carboxylic acid moiety of 4-Methyl-3-propoxybenzoic acid, often results in sharper and more distinct signals for these exchangeable protons compared to what is observed in less polar solvents.[3] This characteristic is particularly advantageous for the unambiguous identification and characterization of such functional groups.

However, it is important to be aware of the characteristic residual proton signal of DMSO-d6, which appears as a quintet around 2.50 ppm.[4] Additionally, DMSO is hygroscopic, and a broad water peak is often observed, typically around 3.3 ppm, which should not be mistaken for a signal from the analyte.

Predicted ¹H NMR Spectrum of 4-Methyl-3-propoxybenzoic Acid in DMSO-d6

Based on established chemical shift principles and data from analogous structures, we can predict the ¹H NMR spectrum of 4-Methyl-3-propoxybenzoic acid in DMSO-d6 with a high degree of confidence. The structure with the expected proton environments is shown below.

Figure 1. Molecular structure of 4-Methyl-3-propoxybenzoic acid with proton environments.

The predicted chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~7.5d1H
H-5~7.3d1H
H-6~7.6s1H
-COOH>10br s1H
-OCH₂-~4.0t2H
-CH₂-~1.8sextet2H
-CH₃ (propoxy)~1.0t3H
-CH₃ (ring)~2.2s3H

Justification of Predicted Chemical Shifts:

  • Aromatic Protons (H-2, H-5, H-6): Aromatic protons typically resonate in the region of 6.5-8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The carboxylic acid group is electron-withdrawing, which will deshield the ortho and para protons. The methyl and propoxy groups are electron-donating, which will shield the ortho and para protons.

  • Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm, especially in DMSO-d6 where hydrogen bonding with the solvent is significant.[5]

  • Propoxy Group Protons (-OCH₂CH₂CH₃): The methylene group attached to the oxygen (-OCH₂-) is deshielded by the electronegative oxygen atom and is expected to appear around 4.0 ppm as a triplet due to coupling with the adjacent methylene group. The next methylene group (-CH₂-) will resonate further upfield, around 1.8 ppm, and will appear as a sextet due to coupling with the five neighboring protons. The terminal methyl group (-CH₃) of the propoxy chain will be the most shielded, appearing around 1.0 ppm as a triplet.

  • Methyl Group Proton (-CH₃): The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.2 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum of 4-Methyl-3-propoxybenzoic acid in DMSO-d6 is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Methyl-3-propoxybenzoic acid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrumental Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d6.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual DMSO-d6 peak to 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_protocol NMR Sample Preparation & Analysis Workflow A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectrum E->F G Process Data (FT, Phasing, Baseline) F->G H Calibrate & Integrate G->H

Figure 2. Workflow for ¹H NMR spectrum acquisition.

Comparative Analysis: DMSO-d6 vs. CDCl₃

The choice of NMR solvent can have a profound impact on the chemical shifts, particularly for protons involved in hydrogen bonding. A comparison with the expected spectrum in deuterated chloroform (CDCl₃), a less polar solvent, highlights these differences.

ProtonExpected Shift in DMSO-d6 (ppm)Expected Shift in CDCl₃ (ppm)Rationale for Difference
-COOH >10 (sharp)10-13 (often broad)In DMSO-d6, strong hydrogen bonding to the solvent slows down proton exchange, resulting in a sharper, more defined peak at a downfield chemical shift. In CDCl₃, the acidic proton undergoes faster exchange, often leading to a broader signal.[3]
Aromatic H Slight downfield shiftSlight upfield shiftThe aromatic protons may experience minor shifts due to different solvent-solute interactions. DMSO-d6 can engage in π-stacking interactions with the aromatic ring, which can influence the local magnetic environment.
-OCH₂- ~4.0~4.0The chemical shift of protons on the propoxy group is less likely to be significantly affected by the change in solvent polarity compared to the acidic proton.

Advantages of DMSO-d6:

  • Excellent for dissolving polar compounds: Its high polarity makes it ideal for a wide range of samples, including carboxylic acids.[1]

  • Sharper signals for exchangeable protons: The ability to slow down the exchange of acidic protons leads to more informative spectra for these functional groups.[3]

  • Wider chemical shift window for acidic protons: The downfield shift of the carboxylic acid proton in DMSO-d6 moves it away from the congested aromatic region.

Disadvantages of DMSO-d6:

  • Hygroscopic: The presence of a water peak can sometimes obscure signals of interest.

  • High viscosity: This can lead to broader lines in the spectrum compared to less viscous solvents.[1]

  • Residual solvent peak: The quintet at 2.50 ppm can overlap with analyte signals in that region.

Advantages of CDCl₃:

  • Less viscous: Generally provides sharper lines than DMSO-d6.

  • Less hygroscopic: The water peak is typically less prominent.

  • Residual solvent peak at 7.26 ppm: This singlet is in the aromatic region but may be less obtrusive than the quintet of DMSO-d6 depending on the analyte's signals.[6]

Disadvantages of CDCl₃:

  • Lower polarity: May not be suitable for dissolving highly polar compounds.

  • Broad signals for exchangeable protons: Rapid exchange of acidic protons can lead to broad, less informative signals.[3]

G cluster_decision Solvent Selection Logic Analyte 4-Methyl-3-propoxybenzoic acid (contains -COOH group) Polarity Is the analyte polar? Analyte->Polarity Exchangeable_Protons Are there exchangeable protons of interest? Polarity->Exchangeable_Protons Yes CDCl3 Consider CDCl3 Polarity->CDCl3 No DMSO Use DMSO-d6 Exchangeable_Protons->DMSO Yes Exchangeable_Protons->CDCl3 No

Figure 3. Decision-making flowchart for NMR solvent selection.

Conclusion

The analysis of the ¹H NMR spectrum of 4-Methyl-3-propoxybenzoic acid in DMSO-d6 provides a wealth of structural information. The predictable chemical shifts and multiplicities of the aromatic, carboxylic acid, propoxy, and methyl protons allow for a confident structural assignment. The strategic choice of DMSO-d6 as the solvent is particularly advantageous for observing a sharp and well-defined signal for the carboxylic acid proton, a feature that might be lost in less polar solvents like CDCl₃. This guide underscores the importance of not only understanding the principles of NMR spectroscopy but also the critical role that solvent selection plays in obtaining high-quality, interpretable data for the robust characterization of chemical compounds.

References

  • Fiveable. DMSO-d6 Definition - Organic Chemistry Key Term. [Link]

  • PubChem. 4-Propoxybenzoic Acid. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-methyl-, 3-[3-(benzoyloxy)propoxy]propyl ester - Substance Details. [Link]

  • NIST. 4-Propoxybenzoic acid. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • NIST. 4-Propoxybenzoic acid. [Link]

  • Quora. Why do we use cdcl3 as a solvent for recording the NMR spectrum?. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments?. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Mesbah Energy. DMSO-D6 Preparations and applications Dimethyl sulfoxide. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Advent Chembio. Buy CDCl₃ for NMR Analysis - Uses & Safety. [Link]

  • PubMed. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. [Link]

  • YouTube. How To Determine The Number of Signals In a H NMR Spectrum. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. [Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • PROSPRE. PROSPRE - 1 H NMR Predictor. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • ResearchGate. Figure S3. 1H NMR (300 MHz, CDCl3, TMS) spectrum of compound 4a.. [Link]

  • Healthline. DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. [Link]

Sources

Validation

Crystal structure analysis and XRD data for 4-Methyl-3-propoxybenzoic acid

An In-Depth Guide to the Crystal Structure Analysis of 4-Methyl-3-propoxybenzoic Acid: A Comparative Approach for Pharmaceutical Development Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystal Structure Analysis of 4-Methyl-3-propoxybenzoic Acid: A Comparative Approach for Pharmaceutical Development

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing everything from bioavailability and stability to manufacturability. For novel compounds such as 4-Methyl-3-propoxybenzoic acid, a thorough understanding of its crystalline structure is not merely an academic exercise but a critical step in de-risking the drug development process. This guide provides a comprehensive framework for the crystal structure analysis of 4-Methyl-3-propoxybenzoic acid, presenting a comparative analysis with structurally related compounds and detailing the requisite experimental protocols.

The seemingly minor substitution of a propoxy group at the meta position and a methyl group at the para position of the benzoic acid scaffold can introduce significant variability in intermolecular interactions, leading to the potential for polymorphism—the existence of multiple crystal forms. Each polymorph can exhibit distinct physicochemical properties, making a definitive structural analysis essential.

The Strategic Importance of Crystal Structure Analysis

The arrangement of molecules in a crystal lattice dictates the macroscopic properties of the material. For an API like 4-Methyl-3-propoxybenzoic acid, key considerations include:

  • Solubility and Dissolution Rate: Different crystal packing efficiencies and intermolecular forces directly impact the energy required to break the lattice, thus affecting how readily the compound dissolves.

  • Stability: The thermodynamic stability of a crystal form is crucial for shelf life and preventing conversion to a less desirable form.

  • Bioavailability: The rate and extent of drug absorption are directly linked to its solubility and dissolution characteristics.

  • Intellectual Property: Novel polymorphic forms can be patentable, offering a significant competitive advantage.

This guide will navigate the analytical workflow for characterizing the crystal structure of 4-Methyl-3-propoxybenzoic acid, providing the in-depth technical details required by researchers in the field.

Experimental Workflow: A Two-Pronged Approach

A comprehensive analysis of a new chemical entity's solid form involves a combination of single-crystal and powder X-ray diffraction techniques.

Crystal_Structure_Analysis_Workflow cluster_0 Sample Preparation & Screening cluster_1 Definitive Structure Elucidation cluster_2 Bulk Material Characterization & Fingerprinting Initial_Material 4-Methyl-3-propoxybenzoic acid (Amorphous or Unknown Form) Crystallization_Screening Systematic Crystallization Screening (various solvents, temperatures) Initial_Material->Crystallization_Screening Objective: Obtain single crystals Single_Crystal_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization_Screening->Single_Crystal_XRD Suitable single crystal selected Bulk_Sample Bulk Crystalline Material Crystallization_Screening->Bulk_Sample Scaled-up crystallization Structure_Solution Structure Solution & Refinement Single_Crystal_XRD->Structure_Solution Diffraction data Final_Structure Definitive Crystal Structure (Atom positions, bond lengths/angles, space group, unit cell) Structure_Solution->Final_Structure Phase_Purity Phase Purity Analysis Polymorph Identification Final_Structure->Phase_Purity Calculated PXRD pattern for comparison Powder_XRD Powder X-Ray Diffraction (PXRD) Powder_XRD->Phase_Purity Diffraction pattern Bulk_Sample->Powder_XRD PXRD_Comparative_Analysis SCXRD_Structure Single-Crystal Structure of 4-Methyl-3-propoxybenzoic acid Calculated_Pattern Theoretically Calculated PXRD Pattern SCXRD_Structure->Calculated_Pattern Simulation Comparison Overlay and Compare Calculated_Pattern->Comparison Bulk_Sample Bulk Synthesized Powder of 4-Methyl-3-propoxybenzoic acid Experimental_Pattern Experimental PXRD Pattern Bulk_Sample->Experimental_Pattern Analysis Experimental_Pattern->Comparison Match Match Confirmed: Phase Pure Comparison->Match Mismatch Mismatch Detected: - Different Polymorph - Impurity Present Comparison->Mismatch

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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